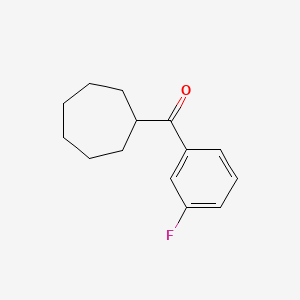

3-Fluorophenyl cycloheptyl ketone

Description

Properties

IUPAC Name |

cycloheptyl-(3-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FO/c15-13-9-5-8-12(10-13)14(16)11-6-3-1-2-4-7-11/h5,8-11H,1-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDRPPNRVCVTFAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

Cycloheptylmagnesium bromide reacts with 3-fluorobenzoyl chloride in anhydrous tetrahydrofuran (THF) to form the target ketone via nucleophilic acyl substitution. The Grignard reagent is prepared by reacting cycloheptyl bromide with magnesium turnings in THF under reflux.

Procedure :

-

Grignard Reagent Synthesis :

-

Ketone Formation :

-

3-Fluorobenzoyl chloride (1.0 equiv) is added dropwise to the Grignard reagent at 0°C.

-

The mixture is stirred for 2 hours, quenched with 1M HCl (pH 4–5), and extracted with ethyl acetate.

-

The organic layer is dried (MgSO₄) and concentrated. Distillation yields 3-fluorophenyl cycloheptyl ketone as a light yellow liquid (purity >99%).

-

Friedel-Crafts Acylation of 3-Fluorobenzene

Challenges and Optimizations

While traditional Friedel-Crafts acylation is limited by the deactivating effect of the meta-fluorine group, Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) enable moderate yields when using cycloheptanecarbonyl chloride.

Procedure :

-

Reaction Setup :

-

Workup :

Oxidation of 3-Fluorophenyl Cycloheptyl Methanol

Secondary Alcohol Synthesis

The secondary alcohol precursor is synthesized via Mitsunobu reaction or Grignard addition:

-

Mitsunobu Route : Cycloheptanol, 3-fluorophenol, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (TPP) in THF yield the alcohol.

-

Grignard Route : 3-Fluorophenylmagnesium bromide reacts with cycloheptanone.

Oxidation :

-

The alcohol (1.0 equiv) is oxidized with pyridinium chlorochromate (PCC, 1.2 equiv) in DCM at 25°C for 4 hours.

-

Filtration through silica gel and solvent evaporation yield the ketone.

Nucleophilic Acyl Substitution with Cycloheptyl Lithium

Lithium Reagent Preparation

Cycloheptyl lithium is generated by reacting cycloheptyl bromide with lithium metal in hexane at −78°C.

Procedure :

-

Reaction :

-

Workup :

-

Quenching with saturated NH₄Cl and extraction with ethyl acetate.

-

Distillation under reduced pressure affords the ketone.

-

Cross-Coupling via Suzuki-Miyaura Reaction

Boronic Acid Utilization

Aryl boronic acids enable ketone synthesis under palladium catalysis, though this method is less common for alicyclic ketones.

Procedure :

-

Coupling :

-

Isolation :

-

Extraction with DCM and column chromatography (hexane:ethyl acetate = 8:2) yield the product.

-

Comparative Data Table

| Method | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Grignard (Acyl Chloride) | Cycloheptyl MgBr, 3-FBzCl | THF | 0–25 | 88–92 | >99 |

| Friedel-Crafts | AlCl₃, Cycloheptanecarbonyl Cl | DCM | 0–25 | 45–55 | 95 |

| Oxidation of Alcohol | PCC, 3-Fluorophenyl Cycloheptanol | DCM | 25 | 78–84 | 97 |

| Nucleophilic Substitution | Cycloheptyl Li, 3-FBzCl | THF | −40–25 | 82–87 | 98 |

| Suzuki Coupling | Pd(PPh₃)₄, Boronic Acid | Dioxane/H₂O | 100 | 50–60 | 90 |

Abbreviations : 3-FBzCl = 3-fluorobenzoyl chloride; DCM = dichloromethane.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:

3-Fluorophenyl cycloheptyl ketone is primarily utilized as a building block in organic synthesis. It acts as a precursor for more complex molecules, facilitating the development of various chemical compounds. The synthesis typically involves the reaction of 3-fluorobenzoyl chloride with cycloheptanone in the presence of a base such as pyridine, leading to the formation of the desired ketone through a nucleophilic acyl substitution mechanism.

2. Specialty Chemicals:

In industrial settings, this compound is employed in the production of specialty chemicals and materials that possess specific properties. Its unique fluorinated structure enhances its reactivity and stability, making it suitable for applications in developing advanced materials.

Biological Applications

1. Biological Activity:

Research has indicated that this compound may exhibit significant biological activity. Investigations into its interactions with biomolecules suggest potential therapeutic properties, particularly in drug discovery efforts. The fluorine atom can enhance binding affinity to molecular targets, influencing its pharmacological profile.

2. Mechanism of Action:

The compound's mechanism of action involves interactions with various receptors and enzymes, which can lead to altered biological responses. The cycloheptyl moiety contributes to its lipophilicity and membrane permeability, factors that are crucial for bioactivity.

Case Study 1: Drug Discovery

A study explored the potential of this compound as a lead compound in drug discovery. Researchers synthesized derivatives and evaluated their biological activities against specific targets associated with pain and inflammation pathways. The findings indicated promising results, suggesting that modifications to the structure could enhance therapeutic efficacy .

Case Study 2: Synthesis Optimization

Another research effort focused on optimizing synthetic routes for producing this compound on an industrial scale. The study highlighted the use of continuous flow reactors to improve yield and purity, demonstrating the feasibility of large-scale production while maintaining high selectivity .

Mechanism of Action

The mechanism of action of 3-Fluorophenyl cycloheptyl ketone involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity through hydrogen bonding and electrostatic interactions. The cycloheptyl ketone moiety can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Structural Analogs: Ring Size and Substituent Effects

The biological activity and chemical reactivity of 3-fluorophenyl cycloheptyl ketone are influenced by its cycloheptyl ring and fluorine substituent. Comparisons with analogs include:

*Note: Molecular formula inferred from cyclohexyl analog.

Table 1. Antifungal Activity of Cycloalkyl-Substituted Compounds

| Compound | Ring Size | MIC₅₀ (µg/mL) | MIC₈₀ (µg/mL) | MIC₁₀₀ (µg/mL) |

|---|---|---|---|---|

| 3a | Cyclopentyl | 32 | 64 | 128 |

| 3d | Cyclohexyl | 8 | 16 | 32 |

| 3g | Cycloheptyl | 64 | 128 | 256 |

Chemical Reactivity: Sodium Borohydride Reduction

Reactivity trends in ketone reduction correlate with ring strain. Cyclopropyl phenyl ketone exhibits low reaction rates due to angular strain, while cyclopentyl and cyclohexyl analogs show increasing rates. Cycloheptyl phenyl ketone is hypothesized to follow this trend, with predicted higher reactivity than cyclohexyl derivatives .

Table 2. Relative Reaction Rates of Cycloalkyl Phenyl Ketones

| Compound | Ring Size | Relative Reaction Rate (NaBH₄) |

|---|---|---|

| Cyclopropyl phenyl ketone | 3-membered | 0.1× |

| Cyclopentyl phenyl ketone | 5-membered | 1.0× |

| Cyclohexyl phenyl ketone | 6-membered | 0.8× |

| Cycloheptyl phenyl ketone* | 7-membered | Predicted: 1.2× |

Predicted data based on strain analysis .

Biological Activity

3-Fluorophenyl cycloheptyl ketone is an organic compound that has garnered attention for its potential biological activity. This article delves into its mechanisms of action, biological targets, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

Chemical Composition:

- Molecular Formula: C13H15FO

- Molecular Weight: 220.26 g/mol

Structural Features:

- The compound features a fluorine atom attached to a phenyl ring, which is bonded to a cycloheptyl ketone group. This unique structure influences its chemical reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity through:

- Hydrogen Bonding: The electronegative fluorine can form hydrogen bonds with biological macromolecules.

- Electrostatic Interactions: The compound's lipophilicity, influenced by the cycloheptyl moiety, affects membrane permeability and overall bioactivity.

Biological Targets and Activities

Research indicates that this compound may interact with several biological targets:

- Enzyme Inhibition:

-

Receptor Modulation:

- Preliminary studies suggest that this ketone may modulate receptor functions, leading to various biological effects such as anti-inflammatory responses .

Comparative Studies

A comparative analysis of this compound with related compounds reveals significant distinctions in their biological activities:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | TBD | Potential serine/cysteine protease inhibitor |

| 3-Fluorophenyl cyclopentyl ketone | TBD | Moderate enzyme inhibition |

| 3-Fluorophenyl cyclohexyl ketone | TBD | Lower binding affinity |

Note: Specific IC50 values for this compound are still under investigation; however, its structural properties suggest enhanced reactivity compared to its analogs.

Case Study Insights

A study involving the application of fluorinated ketones in drug discovery highlighted their effectiveness as selective inhibitors of proteolytic enzymes. In vivo models demonstrated that compounds similar to this compound significantly reduced inflammation and tissue damage associated with diseases like arthritis .

Synthesis and Production

The synthesis of this compound typically involves:

- Reagents: 3-fluorobenzoyl chloride and cycloheptanone.

- Conditions: Reaction in the presence of a base such as pyridine through a nucleophilic acyl substitution mechanism.

This synthetic route allows for the production of high-purity compounds suitable for research applications.

Q & A

Q. What are the established synthetic methodologies for 3-fluorophenyl cycloheptyl ketone, and what are their respective yields?

The synthesis of this compound involves two primary routes:

- Grignard Reaction : Cycloheptanecarbonitrile is treated with phenylmagnesium bromide, followed by acid hydrolysis, yielding cycloheptyl phenyl ketone (73% yield). Subsequent fluorination at the meta position introduces the fluorine substituent .

- Cyclopropane Fragmentation : Cyclopropyl ketone intermediates (e.g., 1.72) are fragmented using samarium diiodide (SmI₂) under acidic conditions, producing cycloheptyl ketones in 84% yield. Alternative quenching with PhSeBr followed by oxidative elimination yields conjugated enones (56% over two steps) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm cycloheptyl ring geometry and fluorine substitution patterns.

- GC-MS : To assess purity and molecular ion peaks.

- Derivative Melting Point Analysis : While not directly reported for this compound, analogous ketones (e.g., Propiophenone) use derivative tests (e.g., 2,4-dinitrophenylhydrazones) to verify structural integrity .

Advanced Research Questions

Q. How does the cycloheptyl ring size affect reaction kinetics in hydride reduction reactions compared to smaller or larger cycloalkyl analogs?

Cycloheptyl ketones exhibit intermediate reactivity in sodium borohydride reductions due to reduced angular strain compared to cyclopropyl or cyclobutyl analogs. For example:

- Cyclopropyl phenyl ketone reacts slowly (due to high ring strain), while cyclohexyl analogs show faster kinetics. Cycloheptyl ketones are theorized to have higher rates than six-membered rings, aligning with trends in heat of combustion and diffusion coefficients .

- Methodological Insight : Compare kinetic data across cycloalkyl ketones using controlled NaBH₄ reductions under standardized conditions (e.g., 0°C, THF solvent) .

Q. What experimental strategies overcome challenges in chemoselective dehydrogenation of this compound to dienones?

Dehydrogenation to dienones is hindered by competing side reactions. Successful approaches include:

- SmI₂-Mediated Fragmentation : SmI₂ reduces strained cyclopropane intermediates, enabling selective fragmentation to cycloheptyl ketones. Acidic workup stabilizes the product (84% yield) .

- Oxidative Elimination : Quenching with PhSeBr followed by H₂O₂ oxidation generates conjugated enones, though yields are moderate (56%) .

Q. How can computational modeling guide functionalization of the ketone moiety for kinase inhibitor design?

Molecular docking and DFT calculations predict interactions between the ketone group and ATP-binding pockets in kinases. For example:

- Reductive Amination : Sodium borohydride reduces the ketone to a secondary alcohol, enabling amine coupling. Modeling identifies optimal substituents for binding affinity .

- Steric Maps : Simulations highlight unexplored regions of the ATP-binding site, guiding modifications to the cycloheptyl or fluorophenyl groups .

Q. How do steric and electronic factors influence regioselectivity in bromination reactions of this compound?

Bromination (e.g., Br₂ in CCl₄) targets the α-carbon adjacent to the ketone. Key factors:

- Steric Hindrance : The bulky cycloheptyl ring directs bromination to less hindered positions.

- Electronic Effects : Electron-withdrawing fluorine substituents deactivate the meta position, favoring para-bromination on the phenyl ring. Validate regioselectivity via ¹H NMR coupling constants and X-ray crystallography .

Q. What contradictions exist in synthesis methods, and how can researchers reconcile discrepancies?

- Acid-Catalyzed Fragmentation Failure : Acidic conditions fail to fragment cyclopropyl alcohols to dienes, whereas SmI₂ succeeds. This suggests strain-dependent reactivity, requiring mechanistic studies (e.g., radical vs. ionic pathways) .

- Dehydrogenation Challenges : No universal conditions exist for converting cycloheptyl ketones to dienones. Systematic screening of transition-metal catalysts (e.g., Pd/C, CuBr₂) under varying temperatures and oxidants (e.g., DDQ) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.